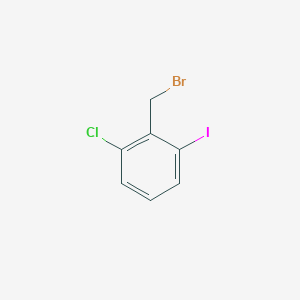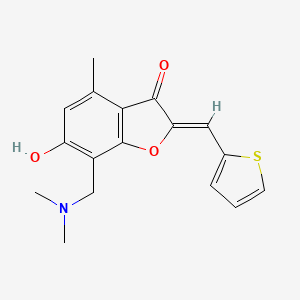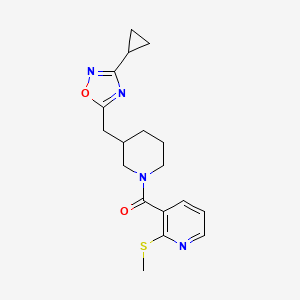![molecular formula C9H15N3O2 B2506356 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 143703-17-7](/img/structure/B2506356.png)
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative that has been studied for its potential biological activities. Research has shown that derivatives of this compound exhibit myelostimulating activity, which can be beneficial in treating myelodepressive syndrome induced by agents such as cyclophosphamide by accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis .
Synthesis Analysis
The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives involves the Strecker reaction of cyanohydrin with ammonium carbonate to obtain spiroconnected N-alkoxyalkylpiperidine hydantoins . Additionally, the synthesis of related compounds, such as 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, includes steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and iodine-initiated aminocyclization to form the azaspirocycle . Efficient methods have also been developed for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which yield high-purity products without the need for additional purification .
Molecular Structure Analysis
The molecular structure of related spirocyclic compounds has been characterized using various spectroscopic methods. For instance, the structure of 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione was determined by X-ray diffraction analysis and found to belong to the triclinic system. The geometrical structure was optimized using density functional theory (DFT), and the vibrational frequencies were calculated and found to be consistent with observed frequencies .
Chemical Reactions Analysis
The chemical reactivity of related spirocyclic compounds has been explored in various studies. For example, the hydrolysis of certain phosphinane dione derivatives leads to the formation of 1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphinane-4,6-diones. The synthesis and elimination reactions involved in these processes have been elucidated through NMR, mass spectra, and X-ray structure determination .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic hydantoin derivatives are influenced by their molecular structure. The compound 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, for example, has been characterized by its crystallographic parameters and density. Theoretical studies using TD-DFT have provided insights into the electronic absorption spectra, which are in good agreement with experimental data . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential therapeutic applications.
科学的研究の応用
Antimicrobial and Detoxification Applications
- N-Halamine-coated cotton : A study by Ren et al. (2009) synthesized 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol) and bonded it to cotton fabrics for antimicrobial and detoxification purposes. Chlorinated cotton swatches exhibited antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7, and oxidized a mustard simulant to a less toxic derivative [Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009].
Applications in Anemia Treatment
- Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase : Váchal et al. (2012) identified 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These compounds were optimized for treating anemia, showing efficacy in causing erythropoietin upregulation in vivo [Váchal, Miao, Pierce, Guiadeen, Colandrea, Wyvratt, Salowe, Sonatore, Milligan, Hajdu, Gollapudi, Keohane, Lingham, Mandala, Demartino, Tong, Wolff, Steinhuebel, Kieczykowski, Fleitz, Chapman, Athanasopoulos, Adam, Akyuz, Jena, Lusen, Meng, Stein, Xia, Sherer, & Hale, 2012].
Synthesis and Antimicrobial Activity
- Synthesis of Derivatives and Antimicrobial Activity : Krolenko et al. (2015) developed efficient methods for synthesizing 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives with antimicrobial properties [Krolenko, Silin, Vlasov, Zhuravel, & Kovalenko, 2015].
Myelostimulation
- Myelostimulating Activity : A study by Yu et al. (2018) found that 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis [Yu, Ten, Baktybayeva, Sagatbekova, Praliyev, Zolotareva, Seilkhanov, & Zazybin, 2018].
Selective Antagonists
- Selective Antagonists for Receptors : Weinhardt et al. (1996) synthesized substituted benzenesulfonyl derivatives of m-aminovalerophenones with a 1,3,8-triazaspiro[4.5]decane-2,4-dione group. These compounds were identified as selective ligands for the 5-HT2C receptor, a significant discovery in receptor-specific drug design [Weinhardt, Bonhaus, & de Souza, 1996].
作用機序
Target of Action
The primary target of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the prolyl hydroxylase (PHD) family of enzymes .
Mode of Action
This compound acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell . This results in the activation of a variety of genes involved in response to hypoxia, including those involved in erythropoiesis, angiogenesis, and metabolism .
Biochemical Pathways
The inhibition of PHD enzymes by this compound affects the HIF pathway . Under normoxic conditions, HIFs are hydroxylated by PHD enzymes, marking them for degradation . By inhibiting the PHD enzymes, this compound allows HIFs to escape degradation, leading to their accumulation and the subsequent activation of hypoxia-responsive genes .
Pharmacokinetics
The pharmacokinetic properties of 1,3-Dimethyl-1,3,8-triazaspiro[4Its predicted properties include a boiling point of301.2±52.0 °C , a density of 1.26±0.1 g/cm3 , and a pKa of 9.67±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the activation of the body’s response to hypoxia . This includes the stimulation of erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and the alteration of cellular metabolism . These effects can be beneficial in conditions such as anemia .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the availability of oxygen . In hypoxic conditions, the action of this compound can lead to the activation of the body’s hypoxia response pathways . Additionally, environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound .
特性
IUPAC Name |
1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRDVMVXXOKKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNCC2)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)
![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
